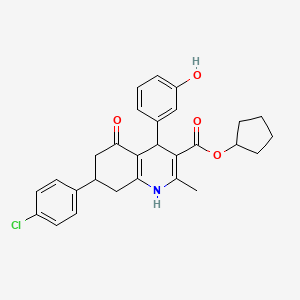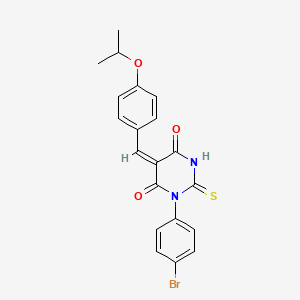![molecular formula C18H22FNO B5011809 2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol](/img/structure/B5011809.png)
2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol, also known as FPEB, is a potent and selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol acts as a positive allosteric modulator of mGluR5, enhancing the receptor's response to glutamate and increasing downstream signaling cascades. This leads to the activation of various intracellular pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in synaptic plasticity, cell survival, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models and cultured cells. It enhances long-term potentiation (LTP) and synaptic transmission in the hippocampus and prefrontal cortex, improves cognitive function in various tasks, and reduces anxiety-like behavior in rodents. It also has potential anti-inflammatory and neuroprotective effects in models of neurodegeneration and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its availability as a pure compound. However, it also has some limitations, such as its short half-life and potential off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol and mGluR5. One area of interest is the development of more selective and long-lasting mGluR5 agonists for therapeutic use. Another area is the investigation of mGluR5 signaling in different brain regions and cell types, as well as its interactions with other neurotransmitter systems. Finally, there is a need for more translational research on the potential therapeutic applications of mGluR5 agonists in human neurological and psychiatric disorders.
In conclusion, this compound is a potent and selective agonist for mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves enhancing glutamate signaling and downstream intracellular pathways, leading to a range of biochemical and physiological effects. While it has several advantages for lab experiments, there are also some limitations and future directions for research.
Synthesemethoden
2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol can be synthesized through a multistep process involving the reaction of 4-fluorophenylacetic acid with 2-aminopropane-1-ol, followed by protection of the resulting amine with benzyl bromide and subsequent deprotection with hydrogenation. The final product is obtained as a white powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol has been widely used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia. It has been shown to modulate synaptic plasticity, neurotransmitter release, and neuronal excitability in brain regions such as the prefrontal cortex, hippocampus, and striatum.
Eigenschaften
IUPAC Name |
2-[benzyl-[1-(4-fluorophenyl)propan-2-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c1-15(13-16-7-9-18(19)10-8-16)20(11-12-21)14-17-5-3-2-4-6-17/h2-10,15,21H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAOAMRQNCTGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5011740.png)



![2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)

![N-[4-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5011783.png)
![tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B5011788.png)


![N-(1-{1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5011806.png)
![2-{1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5011817.png)